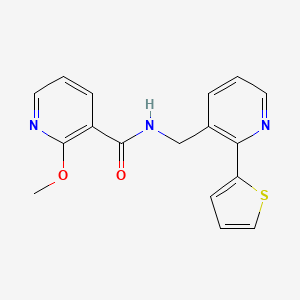

2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Beschreibung

2-Methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a nicotinamide derivative featuring a pyridine backbone substituted with a methoxy group at the 2-position and an amide-linked side chain containing a thiophene-pyridinylmethyl moiety.

Eigenschaften

IUPAC Name |

2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHNHTCXTFTARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Final Coupling Reaction

The final step involves reductive amination to link the pyridin-3-ylmethyl-thiophene intermediate to the nicotinamide core. Sodium triacetoxyborohydride (STAB) is commonly used as a reducing agent under mild conditions (e.g., dichloromethane or acetonitrile). This reaction typically forms a stable amine bond between the two moieties.

Key Reaction Conditions and Reagents

Structural Modifications and SAR

While the provided sources do not explicitly describe SAR for the target compound, analogous studies on nicotinamide derivatives highlight critical structural features:

-

Electron-withdrawing groups (e.g., nitrile, nitro) at the para-position enhance binding affinity .

-

Amino acid motifs are crucial for biological activity, as truncation or modification significantly reduces potency .

Potential Reaction Pathways

The synthesis likely follows a multi-step strategy :

-

Nicotinamide core formation : Esterification → amidation.

-

Methoxy group installation : Alkylation at the 6-position.

-

Pyridin-3-ylmethyl-thiophene synthesis : Suzuki coupling.

-

Final coupling : Reductive amination to link intermediates.

Industrial Production Considerations

Scaling up would require optimizing reaction conditions (e.g., temperature, solvent choice) and employing continuous flow reactors to enhance efficiency. Purification steps (e.g., chromatography, crystallization) are critical to ensure high purity.

Analytical Techniques

Common characterization methods include ¹H NMR , ¹³C NMR , and mass spectrometry to validate structural integrity. For example, the ethyl nicotinate intermediate in is analyzed via ¹H NMR to confirm ester formation (δ 4.34 ppm for ethyl protons).

Challenges and Limitations

-

Regioselectivity : Ensuring methoxy substitution occurs exclusively at the 6-position.

-

Yield Optimization : Reductive amination and coupling steps may require iterative refinement.

-

Scalability : Transitioning from bench-scale to industrial production demands robust process engineering.

Wissenschaftliche Forschungsanwendungen

Chemical Composition

- IUPAC Name : 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 324.4 g/mol

Structural Representation

The compound features a methoxy group, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical properties and biological activities.

- Reagents : Triethylamine or sodium hydroxide as bases.

- Solvents : Dichloromethane or tetrahydrofuran.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, analogs have shown the ability to induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of this compound, with preliminary studies indicating effectiveness against certain bacterial strains. This suggests potential applications in developing new antibiotics.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs aimed at treating cancer and infectious diseases.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nicotinamide derivatives, which are often studied for their biological activity or physicochemical properties. Below is a comparative analysis with structurally analogous compounds identified in literature and catalogs.

Table 1: Structural and Functional Comparison

Key Observations:

The thiophene ring introduces sulfur-mediated interactions (e.g., van der Waals forces, dipole-dipole interactions) absent in phenyl- or trimethylsilyl-substituted analogs.

Steric and Lipophilic Profiles: The trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide significantly increases lipophilicity (LogP > 3 predicted), whereas the thiophene group in the target compound balances hydrophobicity with aromatic π-system reactivity . The methylene linker in the target compound provides conformational flexibility, contrasting with the rigid ester-amide hybrid in the benzylaminopyridine derivative .

Synthetic Considerations :

- The target compound’s synthesis likely involves amide coupling (e.g., using CDI or NaH, as seen in related nicotinamide syntheses ). The thiophene-pyridine moiety may require specialized protection/deprotection steps to avoid sulfur oxidation.

- Yields for such derivatives are influenced by steric hindrance; the trimethylsilyl analog may exhibit lower reactivity due to bulkiness .

Biologische Aktivität

2-Methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, particularly focusing on its anticancer properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2034206-76-1 |

| Molecular Formula | C18H16N2O2S |

| Molecular Weight | 324.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is to prepare the intermediate thiophenyl-pyridine methylamine, which is then reacted with nicotinamide derivatives under basic conditions. The use of solvents such as dichloromethane and bases like triethylamine is prevalent in these reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator of these targets, leading to various biochemical responses including apoptosis in cancer cells .

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, N-phenyl nicotinamides have been identified as potent inducers of apoptosis in breast cancer cell lines, showcasing EC50 values as low as 0.082 µM . The ability to induce cell cycle arrest and apoptosis suggests potential therapeutic applications for this compound in oncology.

Case Studies

- In Vitro Studies : In a study examining the effects of related nicotinamides on T47D breast cancer cells, compounds demonstrated a capacity to arrest cells in the G2/M phase and induce apoptosis through caspase activation pathways .

- Structure-Affinity Relationship (SAR) Studies : SAR studies have highlighted that modifications to the thiophene and pyridine rings can enhance biological activity. For example, introducing different substituents on the aromatic rings significantly affects the potency against cancer cell lines .

Research Findings

Research has shown that compounds like this compound can inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. This inhibition leads to effective growth suppression in various cancer models .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, and how can intermediates be stabilized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as coupling a thiophene-containing pyridine derivative with a nicotinamide backbone. For example, the use of chloroacetylated intermediates (as in ) and potassium carbonate in DMF can facilitate nucleophilic substitution. Stabilization of reactive intermediates (e.g., nitro or methoxy groups) may require inert atmospheres or low-temperature conditions to prevent decomposition . Monitoring reaction progress via TLC (as in ) ensures intermediate purity before proceeding to subsequent steps.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC and LCMS : For assessing purity and molecular weight confirmation (e.g., LCMS m/z values as in ).

- NMR Spectroscopy : To resolve structural ambiguities, particularly for distinguishing thiophene and pyridine proton environments (similar to protocols in ).

- X-ray Crystallography : If crystalline, SHELXL () can refine the structure, resolving stereochemical uncertainties.

Q. How can researchers optimize reaction yields for pyridine-thiophene hybrid systems?

Methodological Answer: Key strategies include:

- Microwave-assisted synthesis () to accelerate heterocyclic coupling reactions.

- Use of protecting groups (e.g., tert-butyl esters in ) to prevent side reactions at sensitive sites.

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions ().

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reaction conditions for similar compounds?

Methodological Answer:

- Comparative studies : Systematically vary parameters (e.g., temperature, catalysts) using Design of Experiments (DoE) principles.

- Mechanistic investigations : Employ isotopic labeling (e.g., deuterated solvents) or computational modeling to identify rate-limiting steps.

- Cross-validation : Reproduce conflicting protocols (e.g., vs. ) under controlled conditions to isolate variables causing discrepancies.

Q. What strategies mitigate toxicity risks during in vitro testing of this compound?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., methoxy groups) to reduce cytotoxicity while retaining target binding (similar to ’s approach for pyridine derivatives).

- In silico toxicity prediction : Use tools like ProTox-II to prioritize safer analogs before synthesis.

- Ecotoxicology screening : Follow protocols in to assess environmental mobility and bioaccumulation potential.

Q. How can crystallographic data from SHELX programs ( ) improve understanding of this compound’s binding interactions?

Methodological Answer:

- High-resolution refinement : Use SHELXL to model electron density maps, identifying key hydrogen bonds or π-π stacking with target proteins.

- Twinned data handling : Apply SHELXE for robust phasing if crystals exhibit twinning (common in flexible heterocycles).

- Cross-validation : Compare crystallographic results with molecular docking simulations to validate binding poses.

Data Contradiction Analysis

Q. How to address inconsistencies in reported bioactivity data for structurally analogous compounds?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., ) and apply statistical tools (e.g., funnel plots) to detect publication bias.

- Standardized assays : Re-test compounds under uniform conditions (e.g., cell lines, IC50 protocols) to isolate biological variability.

- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.